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Compound of Interest

Compound Name: L-Vinylglycine

Cat. No.: B1582818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

L-Vinylglycine (L-VG) is a non-proteinogenic amino acid that has garnered significant interest

in the scientific community for its potent and irreversible inhibition of a range of pyridoxal

phosphate (PLP)-dependent enzymes. This guide provides a comprehensive comparison of the

in vitro and in vivo effects of L-Vinylglycine, supported by experimental data and detailed

methodologies to aid in research and drug development.

At a Glance: In Vitro vs. In Vivo Effects of L-
Vinylglycine
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Feature In Vitro Effects
In Vivo Effects (Primarily
based on Glycine data)

Primary Mechanism

Mechanism-based irreversible

("suicide") inhibitor of PLP-

dependent enzymes.[1]

Inhibition of PLP-dependent

enzymes is the presumed

primary mechanism.

Key Enzyme Targets

- 1-Aminocyclopropane-1-

carboxylate (ACC)

synthase[1]- Aspartate

aminotransferase[2]- Alanine

aminotransferase- L-amino

acid oxidase[3]

Expected to inhibit similar

enzymes as observed in vitro.

Cellular Effects

- Inhibition of specific

metabolic pathways.- Can

induce cytotoxicity at high

concentrations.

- Potential for neurotoxicity at

high doses.[4]- May offer

cytoprotective effects against

certain types of cell injury.[5]

Quantitative Data

ACC Synthase Inhibition:- kcat:

1.8 s⁻¹[1]- Km: 1.4 mM[1]-

kcat/Km: 1300 M⁻¹s⁻¹[1]

Toxicity (Glycine):- Oral LD50

(rat): 7930 mg/kg[6]-

Intravenous administration in

mice showed dose-dependent

mortality.[7][8]

Pharmacokinetics Not applicable.

Data for L-Vinylglycine is

limited. Glycine is transported

into brain tissue via passive

diffusion.[9]

In Vitro Effects of L-Vinylglycine: A Closer Look
L-Vinylglycine's primary in vitro effect is its action as a mechanism-based inactivator of

several PLP-dependent enzymes. This "suicide inhibition" occurs when the enzyme processes

L-Vinylglycine as a substrate, leading to the formation of a reactive intermediate that

covalently binds to the enzyme's active site, causing irreversible inactivation.[1][10]

Key Enzymatic Targets and Consequences:
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1-Aminocyclopropane-1-carboxylate (ACC) Synthase: L-Vinylglycine is a potent inhibitor of

ACC synthase, a key enzyme in the biosynthesis of the plant hormone ethylene. The

inactivation of this enzyme blocks ethylene production.[1]

Aminotransferases: L-Vinylglycine irreversibly inhibits aspartate aminotransferase (AST)

and alanine aminotransferase (ALT), enzymes crucial for amino acid metabolism. This

inhibition can disrupt cellular amino acid homeostasis.[2]

L-amino acid oxidase: This enzyme is also inactivated by L-Vinylglycine, which can affect

metabolic pathways involving amino acid oxidation.[3]

Cellular Level Impacts:
At the cellular level, the inhibition of these key enzymes can lead to a variety of effects,

including the disruption of metabolic pathways and, at higher concentrations, cytotoxicity. The

specific consequences depend on the cell type and the metabolic pathways that are most

reliant on the targeted enzymes.

In Vivo Effects of L-Vinylglycine: An Extrapolation
from Available Data
Comprehensive in vivo studies specifically on L-Vinylglycine are limited. Much of the available

data on toxicity and pharmacokinetics pertains to glycine. While L-Vinylglycine is an analogue

of glycine, it is crucial to note that its vinyl group imparts distinct chemical reactivity, and

therefore, its in vivo effects may differ significantly. The following information is largely based on

studies of glycine and should be interpreted with caution.

Potential In Vivo Actions:
Enzyme Inhibition: It is presumed that L-Vinylglycine will inhibit its target enzymes in a

whole-organism context, leading to systemic effects on amino acid metabolism and other

PLP-dependent pathways.

Toxicity: High doses of glycine have been shown to induce mortality in mice when

administered intravenously.[7][8] An oral repeated-dose study in rats showed no significant

toxicological changes at doses up to 2000 mg/kg/day.[6] However, some studies suggest
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high concentrations of glycine can be neurotoxic.[4] The specific toxicity profile of L-
Vinylglycine in vivo requires further investigation.

Pharmacokinetics: Detailed pharmacokinetic studies on L-Vinylglycine are not readily

available. A study on glycine in rats suggests it can cross the blood-brain barrier via passive

diffusion.[9] The pharmacokinetic properties of L-Vinylglycine, including its absorption,

distribution, metabolism, and excretion, are critical areas for future research.

Signaling Pathways and Experimental Workflows
Mechanism of Suicide Inhibition of PLP-Dependent
Enzymes
The following diagram illustrates the general mechanism by which L-Vinylglycine inactivates a

PLP-dependent enzyme.
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Mechanism of L-Vinylglycine Suicide Inhibition
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Caption: Suicide inhibition of a PLP-dependent enzyme by L-Vinylglycine.

Glycine-Mediated Cytoprotection via NINJ1 Inhibition
Recent research has uncovered a novel cytoprotective role for glycine, which may be relevant

to L-Vinylglycine. Glycine can inhibit the clustering of the transmembrane protein Ninjurin-1

(NINJ1), a key step in plasma membrane rupture during certain types of cell death.[5]
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Glycine-Mediated Inhibition of NINJ1-Dependent Cell Lysis
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Caption: Glycine inhibits NINJ1 clustering, preventing plasma membrane rupture.

Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory effect of L-Vinylglycine on a target PLP-dependent

enzyme.

Materials:

Purified target enzyme
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L-Vinylglycine

Substrate for the target enzyme

Pyridoxal 5'-phosphate (PLP) cofactor

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

96-well microplate

Microplate reader

Procedure:

Reagent Preparation: Prepare stock solutions of the target enzyme, L-Vinylglycine,

substrate, and PLP in the assay buffer.

Enzyme and Inhibitor Pre-incubation:

To the wells of a 96-well plate, add a fixed concentration of the target enzyme and varying

concentrations of L-Vinylglycine.

Include control wells with the enzyme but no inhibitor.

Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme

to allow for inhibitor binding.

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the

change in absorbance or fluorescence over time at a wavelength specific to the product

formation.

Data Analysis:

Calculate the initial reaction velocities from the kinetic reads.
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Plot the enzyme activity against the concentration of L-Vinylglycine to determine the IC50

value (the concentration of inhibitor that causes 50% inhibition).

Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of L-Vinylglycine on a specific cell line.

Materials:

Cell line of interest

Complete cell culture medium

L-Vinylglycine

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plate

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of L-Vinylglycine. Include

untreated control wells.

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Plot cell viability against L-Vinylglycine concentration to determine the CC50 value (the

concentration that reduces cell viability by 50%).

In Vivo Acute Toxicity Study (General Protocol based on
Glycine Studies)
Objective: To determine the acute toxicity of a substance after a single high-dose

administration.

Materials:

Test animals (e.g., mice or rats)

L-Vinylglycine (or the test substance)

Vehicle for administration (e.g., saline, water)

Administration equipment (e.g., gavage needles, syringes)

Procedure:

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one

week before the study.

Dose Groups: Divide the animals into several groups, including a control group receiving the

vehicle only and treatment groups receiving different doses of the test substance.

Administration: Administer a single dose of the test substance to the treatment groups via the

chosen route (e.g., oral gavage, intravenous injection).

Observation: Observe the animals for clinical signs of toxicity and mortality at regular

intervals for a set period (e.g., 14 days). Record body weight changes.
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Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Collect organs for histopathological examination.

Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the animals) and

identify the target organs of toxicity.

Conclusion and Future Directions
L-Vinylglycine is a potent in vitro inhibitor of PLP-dependent enzymes with a well-defined

mechanism of action. However, a significant knowledge gap exists regarding its in vivo effects,

including its efficacy, pharmacokinetics, and toxicity profile. The available in vivo data on

glycine provides a starting point, but dedicated studies on L-Vinylglycine are crucial for a

comprehensive understanding of its potential as a therapeutic agent or a research tool. Future

research should focus on:

In vivo efficacy studies in relevant animal models of diseases where the inhibition of PLP-

dependent enzymes could be beneficial.

Detailed pharmacokinetic and biodistribution studies to understand the absorption,

distribution, metabolism, and excretion of L-Vinylglycine.

Comprehensive in vivo toxicity studies to establish a clear safety profile.

Investigation of the broader impact of L-Vinylglycine on cellular signaling pathways beyond

direct enzyme inhibition.

By addressing these research questions, the scientific community can fully elucidate the

therapeutic potential and risks associated with L-Vinylglycine, paving the way for its potential

application in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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